4-Methylpentanoate
Description
4-Methylpentanoate refers to esters or salts derived from 4-methylpentanoic acid (isohexanoic acid). The ethyl ester, ethyl this compound (CAS 25415-67-2), is a prominent derivative with diverse applications. It is characterized by a branched alkyl chain (4-methylpentanoyl group) and is recognized for its fruity aroma, contributing to flavor profiles in foods such as chili peppers, wines, and fermented products like Baijiu and sufu . Structurally, it is also utilized in pharmaceuticals and agrochemicals as a building block due to its chloroacetamido and methylpentanoate functionalities .
Properties
Molecular Formula |
C6H11O2- |
|---|---|
Molecular Weight |
115.15 g/mol |
IUPAC Name |
4-methylpentanoate |
InChI |
InChI=1S/C6H12O2/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/p-1 |
InChI Key |
FGKJLKRYENPLQH-UHFFFAOYSA-M |
SMILES |
CC(C)CCC(=O)[O-] |
Canonical SMILES |
CC(C)CCC(=O)[O-] |
Synonyms |
isobutyl acetate isobutylacetate |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Isobutyl acetate is commonly synthesized via Fischer esterification, where isobutyl alcohol reacts with acetic acid in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In industrial settings, isobutyl acetate is produced using similar esterification methods but on a larger scale. The process involves continuous distillation to separate the product from the reaction mixture, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Isobutyl acetate primarily undergoes hydrolysis, oxidation, and substitution reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, isobutyl acetate can be hydrolyzed back into isobutanol and acetic acid.
Oxidation: Isobutyl acetate can be oxidized to form isobutyric acid and other by-products.
Substitution: The ester group in isobutyl acetate can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Substitution: Various nucleophiles under controlled conditions.
Major Products
Hydrolysis: Isobutanol and acetic acid.
Oxidation: Isobutyric acid.
Substitution: Depending on the nucleophile used, various substituted esters.
Scientific Research Applications
Isobutyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and chromatography.
Biology: Employed in the extraction of bioactive compounds from natural sources.
Medicine: Utilized in the formulation of pharmaceuticals and as a solvent in drug synthesis.
Industry: Commonly used in the production of paints, coatings, adhesives, and fragrances
Mechanism of Action
The primary mechanism of action for isobutyl acetate is its role as a solvent. It dissolves various organic compounds, facilitating chemical reactions and processes. The compound’s effectiveness as a solvent is due to its ability to interact with both polar and non-polar substances, making it versatile in different applications .
Comparison with Similar Compounds
Nematicidal Activity of Esters
Ethyl 4-methylpentanoate and related esters exhibit significant nematicidal activity against plant-parasitic nematodes like Meloidogyne javanica. Key findings include:
Key Observations :
- Ethyl this compound demonstrates high mortality rates but requires higher doses for egg-hatching inhibition compared to ethyl pent-4-enoate or methyl 3-methylbutanoate .
- The branched structure (4-methyl group) may enhance direct nematicidal activity but reduce efficacy in disrupting nematode reproduction .
Cytotoxicity in Scalarane Sesterterpenes
In marine sponge-derived scalarane sesterterpenes, substitution with a this compound group at C-12 significantly enhances cytotoxicity compared to valerate (straight-chain) analogs:
Mechanistic Insight :
Flavor and Aroma Contributions
Ethyl this compound is a key aroma compound in fermented foods and beverages, though its impact varies compared to other esters:
Stability Note:
- Ethyl this compound is retained in pressurized soy sauce, unlike Maillard reaction products like 2-hexyl-5-methylfuran-3-one, indicating thermal stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
